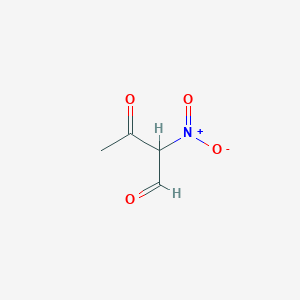
2-Nitro-3-oxobutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-3-oxobutanal is an organic compound with the molecular formula C4H5NO4 It is characterized by the presence of both nitro and carbonyl functional groups, making it a versatile intermediate in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Nitro-3-oxobutanal can be synthesized through several methods. One common approach involves the nitration of 3-oxobutanal using nitric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitro-3-oxobutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex nitro compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as sodium nitrite and hydrochloric acid are often employed.
Major Products:
Oxidation: Produces higher nitro compounds.
Reduction: Yields amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Nitro-3-oxobutanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-nitro-3-oxobutanal exerts its effects involves the interaction of its functional groups with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The carbonyl group can participate in nucleophilic addition reactions, further contributing to its reactivity.
Vergleich Mit ähnlichen Verbindungen
2-Nitropropane: Another nitro compound with similar reactivity.
3-Nitrobenzaldehyde: Contains both nitro and aldehyde groups, similar to 2-nitro-3-oxobutanal.
Nitromethane: A simpler nitro compound used in various chemical reactions.
Uniqueness: this compound is unique due to the presence of both nitro and carbonyl groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler nitro compounds.
Eigenschaften
CAS-Nummer |
87005-16-1 |
|---|---|
Molekularformel |
C4H5NO4 |
Molekulargewicht |
131.09 g/mol |
IUPAC-Name |
2-nitro-3-oxobutanal |
InChI |
InChI=1S/C4H5NO4/c1-3(7)4(2-6)5(8)9/h2,4H,1H3 |
InChI-Schlüssel |
HRCFEWAODJACMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















